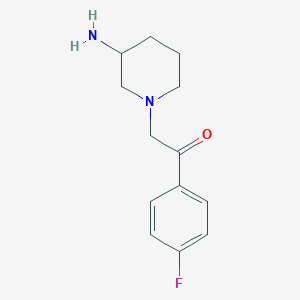
2-(3-(氟甲基)哌啶-1-基)丁酸
描述
2-(3-(Fluoromethyl)piperidin-1-yl)butanoic acid, also known as FMBA, is an organic compound that is used for a variety of purposes in scientific research and experiments. It is a fluorinated piperidine derivative, and it is a useful reagent in the synthesis of other compounds.
科学研究应用
药物合成与设计
哌啶衍生物,例如“2-(3-(氟甲基)哌啶-1-基)丁酸”,由于存在于许多药物中,因此在药物合成中至关重要 。它们作为药物构建的基石,特别是因为其药理特性。化合物中的氟甲基可以影响潜在药物的亲脂性和代谢稳定性。
抗癌药
已发现具有哌啶结构的化合物在抗癌治疗中发挥作用 。考虑到类似哌啶生物碱的已知生物活性,正在研究该特定化合物对抑制癌细胞生长或转移的有效性。
神经药理学
由于与神经递质的结构相似性,哌啶衍生物经常被探索其对神经系统的潜在影响 。这包括对治疗神经退行性疾病(如阿尔茨海默病)的研究,或作为抗精神病药物的成分。
抗菌和抗病毒应用
哌啶部分是具有抗菌和抗病毒活性的化合物中常见的一种结构特征 。该化合物可能是旨在开发针对传染病的新疗法的研究的一部分,利用其结构特性来破坏微生物或病毒过程。
镇痛和抗炎用途
已知哌啶衍生物具有镇痛和抗炎特性 。对“2-(3-(氟甲基)哌啶-1-基)丁酸”的研究可能集中在疼痛管理和炎症减少上,这可能导致新的治疗方案。
抗氧化特性
哌啶化合物已显示出抗氧化能力,这在对抗氧化应激相关疾病中至关重要 。研究可能探索“2-(3-(氟甲基)哌啶-1-基)丁酸”的具体抗氧化潜力及其在预防或治疗由氧化损伤引起的疾病中的应用。
化学合成与催化
除了药理应用之外,哌啶衍生物在化学合成和催化中也很有价值 。它们可以作为各种化学反应中的中间体或催化剂,有助于开发新的合成方法。
属性
IUPAC Name |
2-[3-(fluoromethyl)piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-2-9(10(13)14)12-5-3-4-8(6-11)7-12/h8-9H,2-7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXGKMHTSBFOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



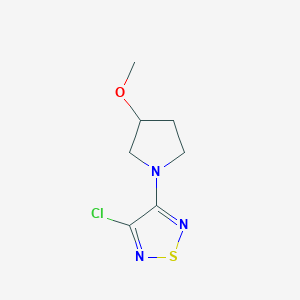

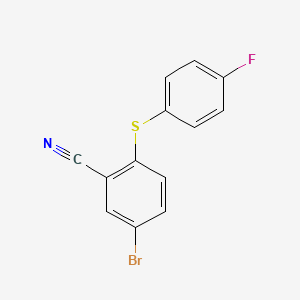
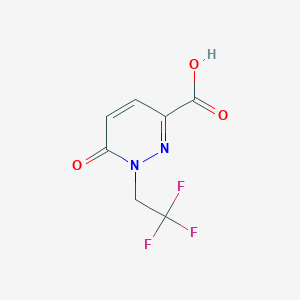
![(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine](/img/structure/B1490032.png)
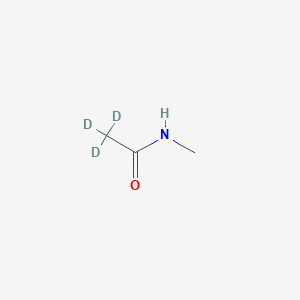
![3-Chloro-5-[N-(methoxycarbonyl)sulfamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid methyl ester](/img/structure/B1490036.png)
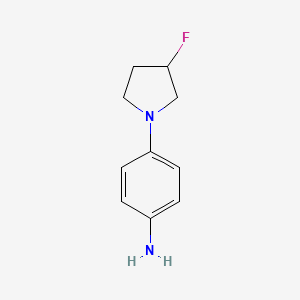
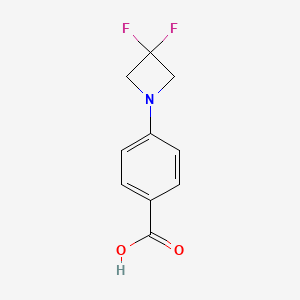
![[1-(Oxolane-2-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1490039.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-ethylhexan-1-one](/img/structure/B1490040.png)
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1490041.png)

